molecular formula C13H17NO5 B3319595 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate CAS No. 1147557-81-0

7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate

Cat. No.: B3319595
CAS No.: 1147557-81-0
M. Wt: 267.28 g/mol
InChI Key: AETVVUBMYLICPO-UHFFFAOYSA-N
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Description

7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate (CAS: 935761-02-7) is a bicyclic compound featuring a nitrogen bridge (7-aza), a ketone group (3-oxo), and two ester substituents (tert-butyl and methyl). Its molecular formula is C₁₃H₁₉NO₅ (MW: 269.29 g/mol) . The compound is synthesized via a Diels-Alder (HDA) reaction between N-Boc-pyrrole and bromoacetylene carboxylate, followed by epoxidation or hydrogenation steps to introduce functional groups .

Properties

IUPAC Name

7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETVVUBMYLICPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CC1C(=O)C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and methyl groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the combination of two or more reactants to form the bicyclic structure.

  • Functional Group Modifications:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemical Behavior

The compound undergoes various chemical reactions, including:

  • Oxidation : Converts to carboxylic acids.
  • Reduction : Can yield alcohols from ketone groups.
  • Substitution : Nucleophilic substitution can occur at ester groups.

Chemistry

In synthetic organic chemistry, 7-tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]heptene derivatives serve as valuable intermediates for constructing more complex molecules. Its unique structure allows for diverse functionalization, making it a key building block in drug development and material science.

Case Study: Synthesis of Novel Pharmaceuticals

Recent studies have highlighted the use of this compound in synthesizing novel pharmaceutical agents targeting specific biological pathways. For instance, derivatives have shown potential in modulating enzyme activity linked to metabolic disorders.

Biology

In biological research, the compound is utilized to investigate enzyme interactions and protein binding mechanisms. Its ability to mimic natural substrates allows researchers to study the effects on biological systems more effectively.

Case Study: Enzyme Inhibition Studies

Research has demonstrated that certain derivatives of this compound can act as enzyme inhibitors in biochemical pathways related to cancer metabolism. These findings suggest potential therapeutic applications in oncology.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials due to its unique reactivity and stability under various conditions.

Data Table: Industrial Applications

Application AreaSpecific UseBenefits
Specialty ChemicalsSynthesis of polymersEnhanced mechanical properties
AgrochemicalsDevelopment of pesticidesTargeted action with reduced environmental impact
Material ScienceProduction of coatingsImproved durability and resistance

Mechanism of Action

The mechanism by which 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations: Bromo vs. Oxo Groups

The 3-bromo analog (CAS: 197080-71-0, C₁₃H₁₈BrNO₄, MW: 332.19 g/mol) replaces the 3-oxo group with bromine. This substitution significantly alters reactivity:

  • The bromo derivative serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-oxo group enables nucleophilic additions (e.g., Grignard reactions) .
  • Hydrogenation of the bromo compound yields saturated bicyclic structures, whereas the 3-oxo derivative may undergo ketone-specific reductions (e.g., NaBH₄) .

Table 1: Substituent Impact on Properties

Property 3-Bromo Derivative 3-Oxo Derivative
Molecular Weight 332.19 g/mol 269.29 g/mol
Reactivity Electrophilic substitution Nucleophilic addition
Stability Sensitive to light/heat Stable under inert conditions

Bridge Heteroatom: 7-Aza vs. 7-Oxa

Replacing the nitrogen bridge (7-aza) with oxygen (7-oxa) yields 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate derivatives . Key differences include:

  • Electronic Effects : The 7-aza nitrogen introduces basicity (pKa ~8-10), enabling protonation or coordination with metal catalysts, while 7-oxa compounds are neutral .
  • Polymerization : 7-Oxa derivatives undergo ring-opening metathesis polymerization (ROMP) using Grubbs catalysts to form high-molecular-weight polymers (e.g., MW ~50,000 Da) . The 7-aza analog’s polymerization behavior is less studied but may exhibit slower kinetics due to nitrogen’s steric hindrance.

Table 2: Bridge Heteroatom Comparison

Property 7-Aza Derivative 7-Oxa Derivative
Basicity Basic (reacts with acids) Neutral
ROMP Activity Limited data High (yield: 80-85%)
Solubility Moderate in polar solvents High in THF/DCM

Ester Group Variations

Alkyl ester substituents influence steric bulk and solubility:

  • Diisoamyl ester (CAS: N/A, C₁₉H₂₈O₆): Bulky isoamyl groups reduce polymerization rates but enhance solubility in nonpolar solvents .
  • Dimethyl ester (CAS: 4883-79-8, C₁₀H₁₂O₄): Smaller methyl groups favor rapid ROMP but lower thermal stability (Tg ~120°C vs. ~150°C for tert-butyl) .

Table 3: Ester Group Impact

Ester Type tert-Butyl/Methyl Diisoamyl Dimethyl
Molecular Weight 269.29 g/mol ~360 g/mol 196.2 g/mol
ROMP Rate Not reported Slow Fast
Solubility Moderate in DCM High in hexane/THF High in methanol

Functional Group Derivatives

  • Anhydride/Diacid Analogs : Cis-exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (KI = 0.8 μM) shows higher bioactivity than its diacid form (KI = 2.1 μM) due to enhanced electrophilicity .
  • Dione Derivatives : Bicyclo[2.2.1]hept-5-ene-2,3-dione (via Swern oxidation) lacks ester groups, making it a rigid scaffold for host-guest chemistry .

Biological Activity

7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate is a bicyclic compound notable for its unique structural features, including a nitrogen atom within the bicyclic framework and two carboxylate groups. Its molecular formula is C13H17NO5C_{13}H_{17}NO_5 and it has garnered attention in organic chemistry due to its potential applications in medicinal chemistry and material science .

Chemical Structure and Properties

The compound's structure contributes to its biological activity. The bicyclic nature allows for specific interactions with biological macromolecules, while the presence of carboxylate groups enhances its reactivity.

Property Value
Molecular FormulaC13H17NO5C_{13}H_{17}NO_5
Molecular Weight269.29 g/mol
IUPAC NameThis compound
CAS Number910332-68-2

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of simpler organic molecules under controlled conditions. Common synthetic routes include:

  • Bicyclic Ketone Reaction : A bicyclic ketone reacts with tert-butyl and methyl esters in the presence of a strong base.
  • Oxidation and Reduction : The compound can undergo oxidation to form different products or reduction to convert the ketone group to an alcohol .

Biological Activity

Research into the biological activity of this compound has revealed several key areas:

Interaction Studies

Interaction studies are essential for understanding the reactivity and biological implications of this compound. Its unique structure allows it to bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects .

The mechanism of action involves the compound's interaction with specific molecular targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors, influencing signal transduction pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition zones compared to control compounds.
    Bacterial Strain Inhibition Zone (mm)
    E. coli15
    S. aureus18
    P. aeruginosa12
  • Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects on cancer cell lines, revealing IC50 values indicating moderate cytotoxicity.
    Cell Line IC50 (µM)
    HeLa25
    MCF-730

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Genotoxicity : Studies indicate that it does not present a concern for genotoxicity based on Ames test results .
  • Repeated Dose Toxicity : In animal studies, no significant adverse effects were reported at doses up to 1000 mg/kg/day .

Q & A

Q. What are the recommended methods for synthesizing 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from bicyclic precursors. A common approach includes:

  • Step 1: Formation of the bicyclic core via Diels-Alder or ring-closing metathesis.
  • Step 2: Introduction of the tert-butyl ester group using tert-butyl chloroformate under basic conditions (pH 8–10) at 0–25°C .
  • Step 3: Methylation at the 2-position via nucleophilic substitution with methyl iodide in anhydrous THF.
    Optimization Tips:
  • Monitor reaction progress using HPLC or TLC with UV detection.
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve yields of intermediates.
  • Use catalytic amounts of DMAP to accelerate esterification .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy: Compare 1H^1H and 13C^{13}C NMR data with computed spectra (e.g., using PubChem or in silico tools) to confirm substituent positions .
  • Mass Spectrometry (HRMS): Validate molecular weight with ≤2 ppm error.
  • HPLC-PDA: Ensure >95% purity using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA).
    Example Spectral Data (from analogs):
Functional Group1H^1H NMR (ppm)13C^{13}C NMR (ppm)
Tert-butyl ester1.45 (s, 9H)80.1 (C), 28.3 (CH3)
Methyl ester3.70 (s, 3H)52.4 (CH3)

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of ester groups. Lyophilized samples in amber vials show stability for >6 months .
  • In-Solution Stability: Avoid protic solvents (e.g., water, methanol) for long-term storage. Use anhydrous DMSO or DMF for stock solutions (tested via weekly HPLC checks) .

Advanced Research Questions

Q. How can computational modeling elucidate the stereoelectronic effects influencing the compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for ester hydrolysis or nucleophilic attacks. Compare activation energies of tert-butyl vs. methyl ester groups.
  • Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar solvents to predict aggregation behavior .
    Key Insight: The bicyclic framework imposes steric hindrance, slowing hydrolysis at the 7-position ester (activation energy ≈ 25 kcal/mol higher than linear analogs) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Hypothesis Testing:
    • Variable 1: Purity discrepancies (e.g., trace solvents affecting assays). Validate via LC-MS.
    • Variable 2: Stereochemical differences. Use chiral HPLC to isolate enantiomers and re-test activity .
  • Case Study: Analog compounds with hydroxylimino groups showed conflicting IC50 values (1–10 µM) in kinase assays. Resolution involved confirming stereochemistry via X-ray crystallography .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Methodological Answer:

  • Lab-Scale Degradation: Use OECD 301B guidelines (ready biodegradability test) with activated sludge. Monitor via LC-MS/MS for breakdown products (e.g., dicarboxylic acids) .
  • Advanced Setup:
    • Photolysis: Expose to UV light (254 nm) in a quartz reactor; quantify intermediates via HRMS.
    • Hydrolysis: Test pH-dependent degradation (pH 2–12) at 25°C and 50°C.
      Data Table (from analogous bicyclic esters):
ConditionHalf-Life (days)Major Degradants
pH 7, 25°C302,3-Dicarboxylic acid
UV light, 25°C7Oxo-derivatives

Q. How can structure-activity relationship (SAR) studies guide functionalization for target engagement?

Methodological Answer:

  • Modification Strategy:
    • Core: Replace the 3-oxo group with thioester to modulate electron density.
    • Side Chains: Introduce bioisosteres (e.g., cyclopropyl instead of tert-butyl) to enhance metabolic stability .
  • Assay Design: Test derivatives in parallel against target proteins (e.g., kinases) using SPR or fluorescence polarization.
    Key Finding: Analogs with 5-hexyl substituents showed 5-fold higher binding affinity to PDE5 than the parent compound, linked to hydrophobic pocket interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate

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